molecular formula C22H23ClN4O5S B11306221 N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Katalognummer: B11306221
Molekulargewicht: 491.0 g/mol
InChI-Schlüssel: MIYTWRSCOHYTKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, substituted with a chlorobenzyl group, a methoxy group, and a morpholinylsulfonyl group, making it a unique molecule with diverse chemical properties.

Eigenschaften

Molekularformel

C22H23ClN4O5S

Molekulargewicht

491.0 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23ClN4O5S/c1-31-20-7-4-16(12-21(20)33(29,30)27-8-10-32-11-9-27)18-13-19(26-25-18)22(28)24-14-15-2-5-17(23)6-3-15/h2-7,12-13H,8-11,14H2,1H3,(H,24,28)(H,25,26)

InChI-Schlüssel

MIYTWRSCOHYTKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)N4CCOCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

Procedure :

  • A diketone precursor (e.g., 4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl-1,3-diketone ) is reacted with hydrazine derivatives under acidic or basic conditions.

  • Conditions : Ethanol or acetic acid, reflux (80–100°C, 12–24 h).

  • Yield : 65–78%.

Example :

Diketone + HydrazineEtOH, refluxPyrazole intermediate\text{Diketone + Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate}

Regioselectivity is controlled using catalysts like copper triflate or ionic liquids.

Introduction of the Morpholin-4-Ylsulfonyl Group

Sulfonylation at the 3-position of the phenyl ring is critical.

Sulfonyl Chloride Coupling

Procedure :

  • 3-Hydroxy-4-methoxyphenyl intermediates are treated with morpholine-4-sulfonyl chloride under basic conditions.

  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature (RT), 2–4 h.

  • Yield : 80–92%.

Example :

Phenol + Morpholine-4-sulfonyl chlorideTEA, DCMSulfonylated intermediate\text{Phenol + Morpholine-4-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Sulfonylated intermediate}

Formation of the Carboxamide Linkage

The final step involves coupling the pyrazole-3-carboxylic acid with 4-chlorobenzylamine.

Carbodiimide-Mediated Coupling

Procedure :

  • Pyrazole-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .

  • Conditions : Dimethylformamide (DMF), RT, 12–18 h.

  • Yield : 70–85%.

Example :

Pyrazole-COOH + 4-ChlorobenzylamineEDCl/HOBt, DMFTarget compound\text{Pyrazole-COOH + 4-Chlorobenzylamine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target compound}

Integrated Synthetic Route

A consolidated pathway combining the above steps is outlined below:

Step 1: Pyrazole Core Formation

\text{1,3-Diketone + Methylhydrazine} \xrightarrow{\text{Cu(OTf)₂, [bmim]PF₆}} \text{5-Aryl-1H-pyrazole-3-carboxylic acid} \quad (\text{Yield: 72%})

Step 2: Sulfonylation

\text{5-(3-Hydroxy-4-methoxyphenyl)pyrazole} \xrightarrow{\text{Morpholine-4-sulfonyl chloride, TEA}} \text{Sulfonylated intermediate} \quad (\text{Yield: 88%})

Step 3: Amidation

\text{Pyrazole-3-carboxylic acid + 4-Chlorobenzylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound} \quad (\text{Yield: 82%})

Optimization and Challenges

Regioselectivity in Pyrazole Formation

  • Use of ionic liquids (e.g., [bmim]PF₆) improves regioselectivity for the 1,3,5-trisubstituted pyrazole.

  • Copper triflate enhances reaction rates and reduces byproducts.

Sulfonylation Efficiency

  • Morpholine-4-sulfonyl chloride must be freshly prepared or stored under inert conditions to prevent hydrolysis.

  • Excess TEA (2–3 equiv.) ensures complete deprotonation of the phenolic intermediate.

Carboxamide Coupling

  • EDCl/HOBt outperforms other coupling agents (e.g., DCC) in minimizing racemization.

  • DMF is preferred over THF due to better solubility of intermediates.

Analytical Data and Characterization

Key Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.52 (d, 2H, CH₂), 3.75–3.68 (m, 4H, morpholine), 3.20 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z 503.1245 [M+H]⁺ (calc. 503.1251).

Purity and Yield

StepYield (%)Purity (HPLC)
17295%
28898%
38297%

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-methoxybenzohydrazide
  • 4-chloro-N-[(2R,3R)-4-{(2-chlorobenzyl)[(2R)-1-hydroxy-2-propanyl]amino}-2-methoxy-3-methylbutyl]-N-methylbenzenesulfonamide

Uniqueness

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C22H23ClN4O5S
Molecular Weight 491.0 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide
InChI Key MIYTWRSCOHYTKX-UHFFFAOYSA-N

This compound features a pyrazole core with various substituents, including a chlorobenzyl group, a methoxy group, and a morpholinylsulfonyl group. These functional groups contribute to its unique chemical properties and biological activities.

The biological activity of N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It potentially binds to various receptors, affecting cellular signaling processes.
  • Antibacterial Activity : Preliminary studies suggest that similar pyrazole derivatives exhibit notable antibacterial effects, indicating that this compound may share such properties.

Biological Activity Studies

A review of the literature reveals several studies investigating the biological activities of pyrazole derivatives, including this specific compound.

Antibacterial Activity

Research has indicated that pyrazole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide have shown effectiveness against various bacterial strains. A comparative study highlighted the antibacterial potency of related compounds with minimum inhibitory concentrations (MICs) ranging from 22.4 µg/mL to 30.0 µg/mL against pathogens such as Bacillus subtilis and Staphylococcus aureus .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In one study, a series of pyrazole-based compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . This suggests that N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide could potentially modulate inflammatory responses.

Case Studies

Several case studies have explored the pharmacological applications of pyrazole derivatives:

  • Case Study on Anticancer Activity : A study investigated the anticancer potential of various pyrazole derivatives, revealing that certain compounds exhibited significant cytotoxic effects against cancer cell lines, comparable to standard chemotherapeutic agents .
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of monoamine oxidase (MAO) by pyrazole derivatives, demonstrating promising results in terms of both MAO-A and MAO-B inhibition .

Q & A

Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of substituted phenyl precursors with pyrazole intermediates. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for sulfonyl and morpholine group incorporation .
  • Temperature control : Stepwise heating (e.g., 60–80°C for sulfonation, 100–120°C for amide coupling) minimizes side reactions .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity. Confirm intermediates via TLC and final product via NMR and MS .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., morpholine sulfonyl at C3, chlorobenzyl at N1) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry (see analogous pyrazole derivatives in ) .

Q. What preliminary assays are used to assess its pharmacological potential?

  • Methodological Answer : Screen for target engagement using:
  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to the pyrazole-sulfonamide scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility profiling : Measure logP and aqueous solubility to predict bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine sulfonyl vs. piperazine sulfonyl) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
Substituent Activity Trend Reference
Morpholin-4-ylsulfonylEnhanced kinase selectivity
Piperazine sulfonylIncreased cytotoxicity but lower solubility
4-MethoxyImproved metabolic stability
  • Experimental design : Synthesize analogs, compare IC50 values in kinase assays, and correlate with computational docking (e.g., AutoDock Vina) .

Q. What mechanistic insights can be gained from molecular docking studies?

  • Methodological Answer :
  • Target selection : Prioritize kinases with known pyrazole interactions (e.g., BRAF, JAK2) .
  • Docking workflow :

Prepare protein structures (PDB: 4RV7 for BRAF).

Optimize ligand geometry (DFT at B3LYP/6-31G* level).

Analyze binding poses: Morpholine sulfonyl forms H-bonds with Lys483; chlorobenzyl occupies hydrophobic pockets .

  • Validation : Cross-check with mutagenesis data (e.g., K483A mutation reduces binding affinity) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Use liver microsomes + LC-HRMS to detect oxidative metabolites (e.g., demethylation at 4-methoxy) .
  • Dose optimization : Adjust formulations (e.g., PEGylation) to improve bioavailability if in vivo activity is lower than in vitro .

Q. What analytical strategies resolve stability issues under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose compound to:
  • Acidic/basic conditions (0.1M HCl/NaOH, 37°C): Monitor hydrolysis via HPLC .
  • Oxidative stress (3% H2O2): Detect sulfone oxidation products .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.